molecular formula C11H16BrN3O2 B6984407 N-(3-bromo-1-methylpyrazol-4-yl)-2-[1-(methoxymethyl)cyclopropyl]acetamide

N-(3-bromo-1-methylpyrazol-4-yl)-2-[1-(methoxymethyl)cyclopropyl]acetamide

Cat. No.: B6984407
M. Wt: 302.17 g/mol
InChI Key: GYCCOMOJVDTPSB-UHFFFAOYSA-N
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Description

N-(3-bromo-1-methylpyrazol-4-yl)-2-[1-(methoxymethyl)cyclopropyl]acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a pyrazole ring substituted with a bromine atom and a methyl group, along with a cyclopropylacetamide moiety.

Properties

IUPAC Name

N-(3-bromo-1-methylpyrazol-4-yl)-2-[1-(methoxymethyl)cyclopropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O2/c1-15-6-8(10(12)14-15)13-9(16)5-11(3-4-11)7-17-2/h6H,3-5,7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCCOMOJVDTPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)Br)NC(=O)CC2(CC2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-1-methylpyrazol-4-yl)-2-[1-(methoxymethyl)cyclopropyl]acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 3-bromo-1-methylpyrazole, the pyrazole ring is synthesized through cyclization reactions.

    Introduction of the Cyclopropylacetamide Moiety: The cyclopropyl group is introduced via a cyclopropanation reaction, followed by the attachment of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-1-methylpyrazol-4-yl)-2-[1-(methoxymethyl)cyclopropyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The acetamide group can undergo hydrolysis to yield corresponding acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(3-bromo-1-methylpyrazol-4-yl)-2-[1-(methoxymethyl)cyclopropyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.

    Biological Studies: The compound can be used to study biological pathways and interactions due to its unique structure.

    Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromo-1-methylpyrazol-4-yl)-2-[1-(methoxymethyl)cyclopropyl]acetamide involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting or modulating their activity. The cyclopropylacetamide moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-methylpyrazole: A precursor in the synthesis of the target compound.

    Cyclopropylacetamide: Shares the cyclopropylacetamide moiety.

    N-(3-chloro-1-methylpyrazol-4-yl)-2-[1-(methoxymethyl)cyclopropyl]acetamide: A similar compound with a chlorine atom instead of bromine.

Uniqueness

N-(3-bromo-1-methylpyrazol-4-yl)-2-[1-(methoxymethyl)cyclopropyl]acetamide is unique due to the combination of the bromine-substituted pyrazole ring and the cyclopropylacetamide moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

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